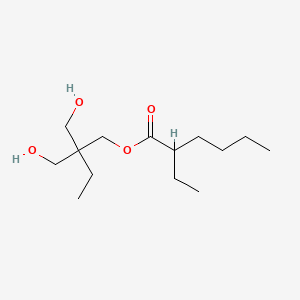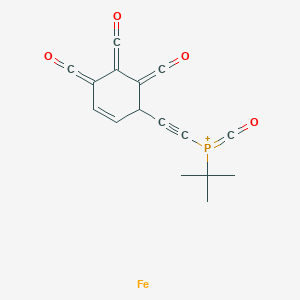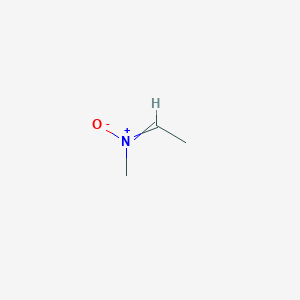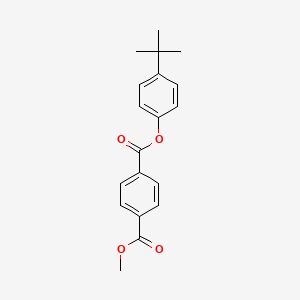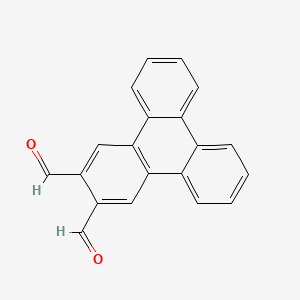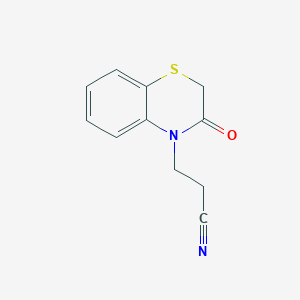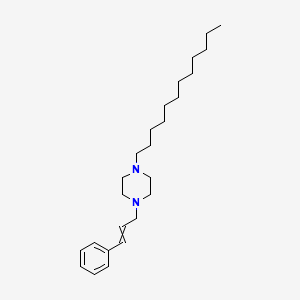
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine is an organic compound that belongs to the class of piperazines It is characterized by a dodecyl chain attached to the nitrogen atom of the piperazine ring and a phenylprop-2-en-1-yl group attached to the other nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine typically involves the reaction of dodecylamine with 1-(3-phenylprop-2-en-1-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the saturated derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The phenylprop-2-en-1-yl group can engage in π-π interactions with aromatic residues in proteins, while the dodecyl chain can enhance membrane permeability.
Vergleich Mit ähnlichen Verbindungen
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine: is similar to other piperazine derivatives such as:
Uniqueness: this compound is unique due to the presence of both a long dodecyl chain and a phenylprop-2-en-1-yl group, which confer distinct physicochemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
103913-26-4 |
|---|---|
Molekularformel |
C25H42N2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
1-dodecyl-4-(3-phenylprop-2-enyl)piperazine |
InChI |
InChI=1S/C25H42N2/c1-2-3-4-5-6-7-8-9-10-14-19-26-21-23-27(24-22-26)20-15-18-25-16-12-11-13-17-25/h11-13,15-18H,2-10,14,19-24H2,1H3 |
InChI-Schlüssel |
VDTHBMASUXOHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CCN(CC1)CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
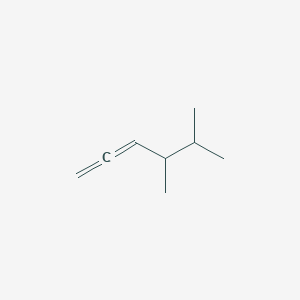

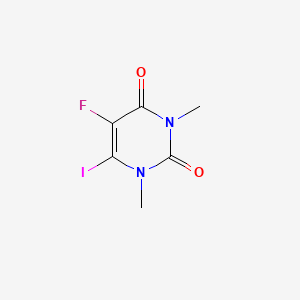

![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)
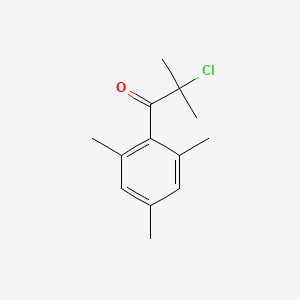
![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)
